(1,1'-Biphenyl)-4,4'-disulfonic acid, disodium salt

CAS No.: 31139-42-1

Cat. No.: VC3916309

Molecular Formula: C12H8Na2O6S2

Molecular Weight: 358.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31139-42-1 |

|---|---|

| Molecular Formula | C12H8Na2O6S2 |

| Molecular Weight | 358.3 g/mol |

| IUPAC Name | disodium;4-(4-sulfonatophenyl)benzenesulfonate |

| Standard InChI | InChI=1S/C12H10O6S2.2Na/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18;;/h1-8H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |

| Standard InChI Key | MGMVOXYEEIGQEG-UHFFFAOYSA-L |

| SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O.[Na+] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Structure

-

IUPAC Name: Disodium 4-(4-sulfophenyl)benzenesulfonate.

-

Synonyms: Sodium [1,1'-biphenyl]-4,4'-disulfonate, NSC 140116 .

-

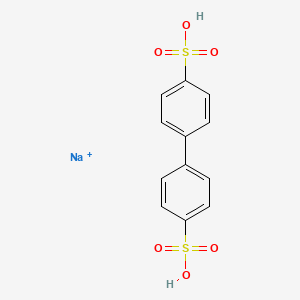

Structure: Two sulfonate () groups are positioned at the 4 and 4' positions of the biphenyl backbone, neutralized by sodium counterions (Figure 1) .

Physicochemical Properties

The compound’s high water solubility stems from its ionic sulfonate groups, which facilitate interactions with polar solvents. Its stability in aqueous environments makes it suitable for industrial and laboratory applications .

Synthesis and Industrial Production

Synthetic Routes

The disodium salt is typically derived from biphenyl-4,4'-disulfonic acid () via neutralization with sodium hydroxide:

Alternative methods include direct sulfonation of biphenyl using oleum or sulfur trioxide, followed by sodium salt formation . Recent advancements employ ionic liquids as reaction media to enhance yield and purity .

Industrial-Scale Production

Large-scale synthesis involves:

-

Sulfonation: Biphenyl is treated with concentrated sulfuric acid at elevated temperatures .

-

Neutralization: The resulting disulfonic acid is neutralized with sodium carbonate.

-

Purification: Recrystallization or column chromatography removes impurities .

Chemical Reactivity and Applications

Coordination Chemistry

The compound acts as a bidentate ligand, forming complexes with transition metals (e.g., Sc³⁺, Fe³⁺) . A notable application is in the synthesis of Sc(BPDS), a scandium coordination polymer (Figure 2) .

Figure 2: Scandium Coordination Polymer Structure

![Scandium Polymer](https://pubs.rsc.org/image/article/2014/tion**:

This polymer catalyzes Friedel–Crafts alkylation of indoles with aldehydes, achieving >90% yield and five reuse cycles without activity loss .

Industrial Applications

| Application | Role | Reference |

|---|---|---|

| Surfactants | Anionic stabilizer in emulsions | |

| Ion-Exchange Resins | Functional monomer | |

| Electroplating | Electrolyte additive | |

| Polymer Research | Monomer for sulfonated polymers |

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume